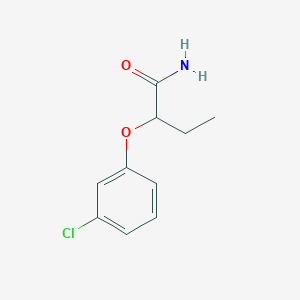

2-(3-chlorophenoxy)butanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDYQVDHJHYOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Transformations

Established Synthetic Routes to 2-(3-Chlorophenoxy)butanamide and Related Analogues

The synthesis of this compound can be approached through several conventional organic chemistry pathways. These routes typically involve the sequential formation of the ether linkage and the amide bond, with considerations for optimizing reaction conditions to maximize product yield.

The formation of the amide bond is a critical step in the synthesis of this compound. A common and direct method involves the amidation of the corresponding carboxylic acid, 2-(3-chlorophenoxy)butanoic acid. This transformation is typically facilitated by activating agents that convert the carboxylic acid into a more reactive intermediate. The vast majority of amides are synthesized via a condensation reaction between a carboxylic acid and an amine, mediated by a stoichiometric activating agent ucl.ac.uk. Common activating reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium-based reagents ucl.ac.ukunimi.it. The reaction mechanism involves the activation of the carboxyl group to form an active intermediate, which is then susceptible to nucleophilic attack by ammonia or an amine researchgate.net.

A general reaction scheme for the final amidation step is as follows: Starting Material: 2-(3-chlorophenoxy)butanoic acid Reagent: Amine source (e.g., ammonia) Coupling Agent: e.g., EDC, T3P Product: this compound

The integration of the 3-chlorophenoxy group is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This strategy involves the reaction of 3-chlorophenol with a suitable 2-halobutanamide derivative (e.g., 2-bromobutanamide) in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide on the butanamide backbone.

The general scheme for this etherification is: Starting Materials: 3-chlorophenol + 2-halobutanamide Base: e.g., K₂CO₃, NaH Solvent: e.g., Acetone, DMF Product: this compound

This method is a cornerstone of ether synthesis and is widely applicable for creating aryl-alkyl ether linkages. The efficiency of the reaction depends on the choice of solvent, base, and reaction temperature.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final butanamide product while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst or reagent concentration, and reaction time nih.gov. For instance, in related amide syntheses, screening different solvents, bases, and temperatures has been shown to dramatically affect the outcome, with yields increasing significantly under optimal conditions nih.gov.

Bandit optimization models, a form of reinforcement learning, have been implemented to efficiently identify generally applicable reaction conditions from a large experimental space nsf.gov. This approach allows for the rapid surveying of variables like catalyst, ligand, base, and solvent combinations to find the most robust conditions nsf.gov. For direct catalytic amidation, all reported systems require the removal of water, which can be achieved using molecular sieves or azeotropic distillation, often allowing the reaction to proceed at lower temperatures ucl.ac.uk. The table below illustrates a hypothetical optimization of a related N-substituted butanamide synthesis, demonstrating how systematic variation of parameters can lead to improved yields.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ | 60 | 65 |

| 2 | DMF | K₂CO₃ | 60 | 78 |

| 3 | DMF | NaH | Room Temp | 85 |

| 4 | DMF | NaH | 60 | 91 |

| 5 | Toluene | K₃PO₄ | 80 | 72 |

Advanced Synthetic Approaches to Substituted Phenoxybutanamides

Modern synthetic chemistry offers advanced methods for producing complex molecules with high degrees of selectivity. For this compound, which contains a chiral center, enantioselective synthesis is a key area of advanced research.

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the development of pharmaceuticals, as different enantiomers can have distinct biological activities rroij.commdpi.com. This compound possesses a stereocenter at the α-carbon of the butanamide chain. Enantioselective synthesis aims to produce one enantiomer in preference to the other rroij.com. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymes.

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules acs.org. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of α-chiral amides, several catalytic strategies are applicable.

Catalytic Asymmetric Alkylation: One potential route involves the asymmetric alkylation of an appropriate enolate precursor using a chiral phase-transfer catalyst.

Kinetic Resolution: A racemic mixture of 2-(3-chlorophenoxy)butanoic acid or a derivative could be resolved using a chiral catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure starting material or the enantiopure product acs.org.

Photoenzymatic Catalysis: Engineered photoenzymes have been used to synthesize chiral α-chloroamides from dichloro amides and alkenes with high enantioselectivity nih.gov. These α-chloroamides are versatile intermediates that can be converted to other chiral motifs nih.gov.

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands are widely used in asymmetric synthesis. For example, palladium-catalyzed asymmetric allylic cyclization has been used to create planar-chiral cyclic amides with high enantioselectivity elsevierpure.com. Similar principles could be adapted for the synthesis of α-chiral acyclic amides.

The development of racemization-free coupling reagents is also critical in peptide and chiral amide synthesis to ensure that the stereochemical integrity of the chiral center is maintained throughout the reaction sequence rsc.org. The table below summarizes various approaches to asymmetric synthesis relevant to producing chiral amides.

| Methodology | Catalyst/Reagent Type | Key Advantage | Relevant Finding |

|---|---|---|---|

| Asymmetric Hydroaminoalkylation | Visible-light photoredox catalyst with chiral amine | Creates complex α-tertiary amines from simple feedstocks. acs.org | Stereocontrolled addition of α-amino radicals to alkenes. acs.org |

| Photoenzymatic Hydroalkylation | Engineered flavin-dependent "ene"-reductase | High chemo- and stereoselectivity for α-chiral amides. nih.gov | Enables synthesis of linchpin α-chiral amides from alkenes. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Chiral amine catalyst | Converts a racemic mixture entirely to one enantiomer. acs.org | Used for azlactones to furnish optically enriched α-amino esters. acs.org |

| Catalytic Direct Asymmetric Synthesis | Chiral ligands or organo-catalysts | Atom-economical and cost-effective. nih.gov | Direct synthesis of α-chiral primary amines. nih.gov |

Enantioselective Synthesis of Chiral this compound

Chiral Auxiliary Approaches for Stereocontrol

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.

While specific studies detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the public domain, the principles of this methodology can be applied. A general approach would involve the coupling of a chiral auxiliary to 2-(3-chlorophenoxy)butanoic acid. The resulting diastereomeric intermediate would then be subjected to amidation. The steric and electronic properties of the chiral auxiliary would guide the approach of the aminating agent, leading to a diastereoselective reaction. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched this compound.

Commonly employed chiral auxiliaries in asymmetric synthesis include oxazolidinones (as developed by Evans), pseudoephedrine, and various camphor-derived auxiliaries. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Table 1: Examples of Chiral Auxiliaries and Their General Application in Asymmetric Synthesis

| Chiral Auxiliary | General Reaction Type | Typical Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinones | Aldol, Alkylation, Acylation | >95% |

| Pseudoephedrine | Alkylation of Carboxylic Acids | >90% |

| Camphorsultam | Diels-Alder, Alkylation | >95% |

Note: The diastereomeric excess values are general and can vary significantly based on the substrate and reaction conditions. No specific data is available for the synthesis of this compound.

Enzymatic Resolution and Biocatalysis for Enantiopurity

Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes, which often catalyze a reaction with one enantiomer at a much higher rate than the other. Biocatalysis, the use of natural or genetically modified enzymes to perform chemical transformations, offers a green and efficient alternative to traditional chemical methods for obtaining enantiopure compounds.

For the production of enantiopure this compound, a potential strategy would involve the enzymatic resolution of a racemic precursor, such as racemic 2-(3-chlorophenoxy)butanoic acid or its ester derivative. A lipase, for instance, could be employed to selectively hydrolyze one enantiomer of a racemic ester of 2-(3-chlorophenoxy)butanoic acid, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated. Subsequent amidation of the resolved acid or ester would yield the enantiopure amide.

Alternatively, a nitrile hydratase could potentially be used for the enantioselective hydration of a corresponding nitrile precursor, 2-(3-chlorophenoxy)butanenitrile, to directly form one enantiomer of this compound.

Table 2: Potential Enzymatic Strategies for Enantiopure this compound

| Enzyme Class | Substrate | Transformation | Potential Outcome |

| Lipase | Racemic 2-(3-chlorophenoxy)butanoate ester | Enantioselective hydrolysis | Separation of enantiomers |

| Protease | Racemic 2-(3-chlorophenoxy)butanoic acid and an amine | Enantioselective amide synthesis | Direct formation of one enantiomer of the amide |

| Nitrile Hydratase | Racemic 2-(3-chlorophenoxy)butanenitrile | Enantioselective hydration | Direct formation of one enantiomer of the amide |

Note: This table represents theoretical applications of enzyme classes. Specific research data on the enzymatic resolution of this compound or its precursors is not currently available in published literature.

Regioselective Functionalization and Derivatization Strategies

Regioselective functionalization refers to the chemical modification of a molecule at a specific position, even in the presence of other potentially reactive sites. Derivatization involves the transformation of a compound into a derivative, often to enhance its analytical detection or to modify its properties.

For this compound, regioselective functionalization would primarily target the aromatic ring. The existing chloro and phenoxy substituents direct the position of further electrophilic aromatic substitution. The chloro group is an ortho-, para-director, while the phenoxy group is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, would determine the outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions on the phenyl ring.

Derivatization of this compound can be achieved at several functional groups. The amide nitrogen can be alkylated or acylated. The carbonyl group can potentially undergo reduction. These modifications can be used to create a library of related compounds for structure-activity relationship studies or to introduce reporter groups for analytical purposes.

Table 3: Potential Derivatization Reactions for this compound

| Functional Group | Reagent/Reaction | Potential Product |

| Amide N-H | Alkyl halide, Base | N-alkylated derivative |

| Amide N-H | Acyl chloride | N-acylated derivative |

| Phenyl Ring | HNO₃/H₂SO₄ | Nitrated aromatic derivative |

| Phenyl Ring | Br₂, FeBr₃ | Brominated aromatic derivative |

Note: The feasibility and outcome of these reactions would need to be determined experimentally.

Mechanistic Investigations of Molecular and Biochemical Interactions

Modulation of Biological Targets (Non-Human, Non-Clinical)

The interactions of 2-(3-chlorophenoxy)butanamide and its derivatives with various biological targets have been a subject of scientific inquiry, revealing a range of activities from herbicidal effects to the inhibition of bacterial virulence.

Phenoxyacetamide and phenoxypropionate derivatives have been widely studied for their herbicidal properties. jlu.edu.cnnih.gov These compounds can act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and disrupting normal plant growth processes. The herbicidal activity is often dependent on the specific substitutions on the phenoxy ring and the structure of the amide or acid group. nih.govnih.gov

For instance, a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, which are structurally related to this compound, have demonstrated significant post-emergence herbicidal activity against various broadleaf weeds. nih.gov Structure-activity relationship (SAR) studies on these compounds indicated that the presence of a phosphorus-containing heterocyclic ring enhanced herbicidal activity. nih.gov Specifically, compounds with chloro and methyl substitutions on the phenoxy ring, such as 2-(2,4-dichlorophenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one and 2-(4-chloro-2-methyl-phenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one, were found to be highly effective against a broad spectrum of broadleaf weeds. nih.gov

Similarly, studies on 2-(5-isoxazolyloxy)-acetamide derivatives have shown that the nature of the substituents on the amide nitrogen and the isoxazole (B147169) ring plays a crucial role in their herbicidal potency. researchgate.net

Derivatives of phenoxyacetamide have been investigated for their potential to inhibit certain enzyme systems.

Alpha-Glucosidase Inhibition: A series of N-(phenoxydecyl)phthalimide derivatives, which contain a phenoxy moiety, have been identified as potent inhibitors of alpha-glucosidase. nih.gov SAR studies revealed that the inhibitory activity was significantly influenced by the substituents on the phenoxy group, with electron-withdrawing groups, such as a chlorine atom, enhancing the inhibitory effect. nih.gov The most potent compounds in this series were found to be one to two orders of magnitude more effective than the known inhibitor 1-deoxynojirimycin. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: While direct studies on this compound are limited, related phenoxyacetamide derivatives have been explored as MAO-B inhibitors. For example, benzylamine-sulphonamide derivatives containing a chlorobenzothiazole moiety have shown selective and potent inhibition of MAO-B. nih.gov SAR studies on other classes of compounds have indicated that a substituted chlorophenyl group can be favorable for MAO-A inhibition. nih.gov Chalcone derivatives have also been synthesized and evaluated as MAO-B inhibitors, with some showing dual activity against both MAO-B and acetylcholinesterase. nih.gov

Phenoxyacetamide derivatives have emerged as a significant class of inhibitors targeting the type III secretion system (T3SS), a key virulence factor in many Gram-negative bacteria like Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net The T3SS acts as a molecular syringe to inject effector proteins into host cells, which helps the bacteria to evade the host immune response. nih.gov

Inhibitors from the phenoxyacetamide class have been shown to block the secretion of T3SS effector proteins. mdpi.comresearchgate.net One notable example, the phenoxyacetamide MBX 1641, effectively inhibits the secretion of the ExoS effector protein in P. aeruginosa. mdpi.com These inhibitors have demonstrated efficacy in preventing T3SS-mediated cytotoxicity and have shown activity in animal models of infection. researchgate.netnih.gov It's been suggested that these compounds may also be effective against other pathogens that utilize a T3SS, such as Yersinia pestis and Chlamydia trachomatis. nih.gov

Molecular Mechanisms of Receptor Binding and Signal Transduction

The molecular mechanisms underlying the biological activities of this compound and its analogs involve specific interactions with their target proteins.

For T3SS inhibition, studies have identified the T3SS needle protein, PscF, as a likely target for phenoxyacetamide inhibitors in P. aeruginosa. nih.govresearchgate.netacs.org Mutations in the pscF gene have been shown to confer resistance to these inhibitors, providing strong evidence for this interaction. nih.gov It is proposed that phenoxyacetamides bind to PscF and interfere with its multimerization, which is essential for the assembly of a functional T3SS needle. acs.org The binding of these inhibitors often exhibits stereoselectivity, with one stereoisomer showing significantly higher potency than the other. researchgate.net

In the context of herbicidal activity, the auxin-like effects of phenoxy-based compounds are mediated by their binding to auxin receptors, leading to the activation of downstream signaling pathways that control gene expression and, ultimately, plant growth and development. The specific binding affinity and subsequent signal transduction can be modulated by the chemical structure of the compound.

Molecular docking and in silico studies have been employed to investigate the binding modes of phenoxyacetamide derivatives to their respective targets. For example, in the study of SARS-CoV-2 main protease inhibitors, 2-phenoxyacetamide (B1293517) derivatives were shown to fit into the active site, with their binding affinity correlating with the pharmacophore features. nih.gov Similarly, docking studies of thymol-derived phenoxy acetamide (B32628) derivatives with parasitic protein kinases have helped to rationalize their observed antiparasitic activities. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target receptor.

Prediction of Binding Modes and Affinities

No studies predicting the binding modes and affinities of 2-(3-chlorophenoxy)butanamide with any biological target have been identified. Such research would be valuable in understanding its potential pharmacological activity.

Identification of Key Interaction Residues in Binding Sites

Without molecular docking studies, the key amino acid residues that might interact with this compound within a protein's binding site remain unknown.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can provide insights into a compound's reactivity and conformational preferences.

Electronic Structure and Reactivity Descriptors

There are no available DFT studies that describe the electronic structure or calculate reactivity descriptors (such as HOMO-LUMO energies, electrostatic potential, etc.) for this compound.

Conformational Analysis and Molecular Flexibility

The conformational landscape and molecular flexibility of this compound have not been explored through quantum chemical calculations in the published literature.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the stability of ligand-receptor complexes and explore conformational changes. To date, no molecular dynamics simulations have been reported for this compound.

Lack of Specific Research Data for this compound in Computational and Theoretical Chemistry

Following a comprehensive search for scholarly and research articles, it has been determined that there is a significant lack of specific published data on the computational and theoretical chemistry of the compound This compound . The requested detailed analysis, including conformational landscapes, dynamic behavior in solution, protein-ligand dynamics, and binding pathways, appears to be absent from the currently available scientific literature.

Therefore, it is not possible to provide a detailed article that adheres to the requested structure and content inclusions, such as data tables and specific research findings, for this particular compound. The generation of such an article would require speculative information, which falls outside the scope of providing scientifically accurate and evidence-based content.

Advanced Spectroscopic and Analytical Methodologies in Research

Application of NMR Spectroscopy for Elucidating Complex Structures and Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-(3-chlorophenoxy)butanamide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a complete mapping of the molecular skeleton.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the 3-chlorophenoxy group and the butanamide moiety. The aromatic protons on the chlorinated phenyl ring would appear as a complex multiplet pattern in the downfield region, typically between 6.8 and 7.3 ppm, due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the oxygen atom.

The protons of the butanamide chain would also exhibit characteristic signals. The proton on the α-carbon (the carbon attached to both the oxygen and the carbonyl group) would likely appear as a quartet, coupled to the neighboring methyl group's protons. The methyl group protons would, in turn, show up as a doublet. The protons of the amide group (-NH₂) would typically present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), would be employed to further confirm the connectivity of the molecule. westmont.edu A COSY experiment would show correlations between coupled protons, for instance, between the α-proton and the methyl protons of the butanamide side chain. HETCOR would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, providing definitive assignments for the ¹³C NMR spectrum.

The conformation of this compound, particularly the rotational freedom around the ether linkage and the C-N amide bond, can also be investigated using advanced NMR methods like Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can reveal through-space proximity between protons, offering insights into the preferred spatial arrangement of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.3 | Multiplet |

| CH (α-carbon) | ~4.5 | Quartet |

| CH₃ | ~1.5 | Doublet |

| NH₂ | Variable (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~170 |

| C-O (Aromatic) | ~155 |

| C-Cl (Aromatic) | ~135 |

| Aromatic CH | 115 - 130 |

| C-O (Aliphatic) | ~75 |

| CH₃ | ~20 |

Mass Spectrometry for Mechanism Elucidation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which is crucial for structural confirmation and for identifying potential metabolites.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the exact mass of the compound. For this compound, this would be at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₀H₁₂ClNO₂. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. docbrown.info

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond and the amide bond. For instance, a prominent fragment ion would be expected from the loss of the butanamide side chain, resulting in a 3-chlorophenoxy radical cation. Another characteristic fragmentation would involve the cleavage of the C-C bond adjacent to the carbonyl group.

In the context of metabolism studies, mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for the identification of metabolites. After administration of the parent compound to a biological system, extracts can be analyzed to detect new peaks in the chromatogram. The mass spectra of these new peaks can then be used to deduce the structures of the metabolites. Common metabolic transformations that could be identified include hydroxylation of the aromatic ring, N-dealkylation, or hydrolysis of the amide bond.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure |

| [M]⁺ | Intact molecule |

| [M+2]⁺ | Intact molecule with ³⁷Cl |

| [M - C₄H₈NO]⁺ | 3-chlorophenoxy cation |

| [C₄H₈NO]⁺ | Butanamide cation |

Infrared and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These techniques are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, in this compound.

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3200-3400 cm⁻¹. The C-O-C stretching vibration of the ether linkage would likely produce a strong band around 1200-1250 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would give rise to characteristic bands in the 700-900 cm⁻¹ region, which can help confirm the substitution pattern.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, provides complementary information. nih.gov Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would also be observable.

By analyzing the positions and shapes of the vibrational bands, particularly the N-H and C=O stretching bands, information about intermolecular hydrogen bonding can be obtained. In the solid state, strong hydrogen bonding between the amide groups of adjacent molecules would be expected, leading to a broadening and shifting of these bands to lower frequencies compared to the gas phase or in a non-polar solvent.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=O Stretch (Amide I) | 1650-1680 | Moderate |

| N-H Bend (Amide II) | 1550-1640 | Weak |

| Aromatic Ring Stretch | 1400-1600 | Strong |

| C-O-C Stretch (Ether) | 1200-1250 | Moderate |

| C-Cl Stretch | 600-800 | Strong |

Broader Research Applications Beyond Direct Bioactivity

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The chemical architecture of 2-(3-chlorophenoxy)butanamide, featuring a modifiable amide linkage and a stable chlorophenoxy group, positions it as a valuable intermediate in organic synthesis. The reactivity of the amide group, in particular, allows for a variety of chemical transformations, enabling the construction of larger, more intricate molecular frameworks.

One of the key reactive sites in this compound is the N-H bond of the amide group. This bond can be readily subjected to substitution reactions, allowing for the attachment of various alkyl, aryl, or heteroaryl groups. Such modifications can lead to the synthesis of a diverse library of N-substituted derivatives with potentially unique chemical and biological properties. For instance, the synthesis of related N-aryl succinimides has been demonstrated as a pathway to new antimicrobial and antifungal agents researchgate.net. Similarly, the reactivity of N-aryl-2-chloroacetamides with various nucleophiles highlights the potential for the amide portion of such molecules to be a key site for building molecular complexity researchgate.net.

Furthermore, the entire this compound structure can be incorporated into larger molecules. An example of a more complex molecule containing this core structure is 2-(3-chlorophenoxy)-N-(2-phenoxyphenyl)butanamide, which demonstrates how the butanamide can serve as a building block nih.gov. The synthesis of such complex derivatives often involves multi-step reaction sequences where the initial butanamide structure provides a key scaffold. For example, synthetic strategies towards complex heterocyclic systems like thieno[2,3-b]pyridines and azetidinones often utilize simpler amide-containing precursors that undergo cyclization and further functionalization mdpi.commdpi.com. While direct examples for this compound are not extensively documented, the established reactivity of similar phenoxy amides suggests its potential as a versatile building block in the synthesis of novel compounds for various applications, including pharmaceuticals and agrochemicals.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Products |

| N-Alkylation/Arylation | Alkyl/Aryl halides, Base | N-substituted 2-(3-chlorophenoxy)butanamides |

| Hydrolysis | Acid or Base | 2-(3-chlorophenoxy)butanoic acid and ammonia |

| Reduction | Reducing agents (e.g., LiAlH₄) | 2-(3-chlorophenoxy)butan-1-amine |

| Cyclization Reactions | Bifunctional reagents | Heterocyclic compounds |

Potential in Agrochemical Research (e.g., Plant Growth Regulators)

The structural similarity of this compound to the phenoxy class of herbicides and plant growth regulators suggests its potential utility in agrochemical research. Phenoxyalkanoic acids and their derivatives are well-known for their ability to mimic the effects of natural plant hormones, particularly auxins, which play a crucial role in plant growth and development ucanr.edunih.gov.

While specific studies on this compound as a plant growth regulator are not widely available, research on closely related compounds provides strong evidence for its potential in this area. For instance, phenoxy herbicides are known to act as plant growth regulators, and their effects on various physiological processes in plants have been extensively studied ucanr.edu. The general mode of action involves disrupting normal hormonal balance, which can lead to a range of effects from growth promotion at low concentrations to herbicidal action at higher concentrations.

The study of plant hormones and their synthetic analogs is a significant area of research aimed at improving crop yields and quality nih.govresearchgate.net. Compounds that can modulate plant growth are valuable tools in agriculture. They can be used to promote rooting, control flowering time, prevent premature fruit drop, and enhance fruit size and quality. Given that this compound belongs to a class of compounds known to have these effects, it is a candidate for investigation in programs aimed at developing new plant growth regulators. The development of such compounds is crucial for sustainable agriculture, offering ways to enhance productivity and manage crop development in response to environmental conditions.

Table 2: Comparison of Related Phenoxy Compounds in Agrochemical Research

| Compound | Application | Observed Effects |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicide, Plant Growth Regulator | Broadleaf weed control, root initiation, fruit development |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Herbicide | Control of woody plants, growth regulation |

| Indole-3-acetic acid (IAA) | Natural Plant Hormone (Auxin) | Cell elongation, root formation, fruit development |

Exploration in Materials Science and Polymer Chemistry

The potential applications of this compound in materials science and polymer chemistry are less explored but represent an area of opportunity. The presence of both an aromatic ring and a reactive amide group suggests that this compound could be incorporated into polymeric structures or used to modify the properties of existing materials.

One potential application is in the synthesis of novel polymers. The amide group can, under certain conditions, participate in polymerization reactions. For example, if the nitrogen atom is further functionalized with a reactive group, the molecule could serve as a monomer for the production of specialty polyamides or other polymers. The chlorophenoxy group would then be a pendant group on the polymer chain, potentially imparting specific properties such as increased thermal stability, flame retardancy, or altered solubility. The use of chlorinated aromatic compounds in the synthesis of fire-safe polymers has been demonstrated, suggesting a possible avenue for the application of this compound acs.org.

Another possibility is the use of this compound as an additive in polymer formulations. Its molecular structure might allow it to act as a plasticizer, a compatibilizer in polymer blends, or a surface-modifying agent. The polar amide group and the less polar chlorophenoxy group give the molecule an amphiphilic character that could be useful in controlling the morphology of multiphase polymer systems.

Furthermore, the development of functional materials, such as those for chemical sensing or controlled release applications, could potentially utilize this compound or its derivatives. The phenoxy moiety could be designed to interact with specific analytes, while the butanamide structure provides a handle for attaching it to a solid support or a polymer backbone. While these applications are currently speculative due to a lack of direct research, the chemical functionalities present in this compound provide a basis for future exploration in materials science.

Table 3: Potential Roles of this compound in Materials Science

| Potential Role | Rationale | Possible Impact on Material Properties |

| Monomer | Amide group can be part of a polymerizable unit. | Introduction of chlorophenoxy pendant groups, potentially enhancing thermal stability or flame retardancy. |

| Polymer Additive | Amphiphilic nature due to polar amide and less polar aromatic parts. | Could act as a plasticizer, compatibilizer, or processing aid. |

| Functional Molecule | Can be chemically modified and attached to surfaces or polymers. | Development of materials for sensing, separation, or controlled release. |

Future Research Directions and Emerging Paradigms

Design of Novel 2-(3-Chlorophenoxy)butanamide Derivatives with Enhanced Selectivity

The development of novel derivatives of this compound with improved selectivity is a promising avenue for future research. By systematically modifying the core structure, it is possible to fine-tune the compound's interaction with biological targets, potentially leading to enhanced efficacy and reduced off-target effects.

Key strategies for designing these novel derivatives include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the chlorophenoxy ring can significantly influence the electronic properties and steric profile of the molecule. This can lead to altered binding affinities and selectivities for target proteins.

Modification of the Butanamide Side Chain: Alterations to the butanamide portion of the molecule, such as introducing alkyl groups of varying lengths or incorporating cyclic structures, can impact the compound's lipophilicity and conformational flexibility. These changes can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

Chiral Synthesis and Separation: The carbon atom alpha to the carbonyl group in this compound is a chiral center. Synthesizing and testing individual enantiomers is critical, as biological activity is often stereospecific. The (2R)-isomer of many phenoxy herbicides, for instance, is the biologically active form wikipedia.org.

The following table illustrates potential modifications to the this compound scaffold:

| Modification Area | Example Substituents/Modifications | Potential Impact |

|---|---|---|

| Phenyl Ring | -F, -CF3, -OCH3, -NO2 | Altered electronic properties, improved target binding |

| Butanamide Chain | Isopropyl, cyclopropyl, phenyl substitutions | Modified lipophilicity and metabolic stability |

| Amide Group | N-methylation, replacement with bioisosteres | Enhanced cell permeability and resistance to hydrolysis |

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) offers a powerful strategy for identifying novel and potent derivatives of this compound. FBDD starts with the screening of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then grown or linked together to create more potent lead compounds. nih.govnih.govfrontiersin.org

The integration of FBDD with research on this compound could involve:

Fragment Library Screening: Screening a library of chemical fragments to identify those that bind to the target of interest in a similar manner to the this compound scaffold.

Structure-Guided Growth: Using techniques like X-ray crystallography or NMR spectroscopy to determine the binding mode of the initial fragment hits. This structural information can then guide the rational design of larger, more potent molecules by "growing" the fragments to occupy adjacent binding pockets. rsc.org

Fragment Linking: Identifying two or more fragments that bind to different, nearby sites on the target protein. These fragments can then be chemically linked together to create a single molecule with significantly higher affinity.

Application of Artificial Intelligence and Machine Learning in Compound Design

Applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel this compound derivatives based on their chemical structures. This can help prioritize which compounds to synthesize and test, saving time and resources.

Generative Models: Employing generative AI algorithms to design entirely new molecules with desired properties. These models can explore a vast chemical space to propose novel derivatives of this compound that are predicted to have high activity and selectivity.

Lead Optimization: Using ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. nih.govfrontiersin.org This allows for the early identification and mitigation of potential liabilities, increasing the likelihood of successful drug development.

Exploration of New Biological Systems and Pathways

While the initial biological activities of this compound and related compounds may be known, there is significant potential for discovering novel applications by exploring their effects on new biological systems and pathways. Phenoxy herbicides, for example, are known to mimic the plant growth hormone auxin wikipedia.orgnufarm.comyoutube.com.

Future research could focus on:

Target Deconvolution: For derivatives showing interesting phenotypic effects, identifying the specific molecular targets responsible for their activity is crucial. Techniques such as chemical proteomics and thermal shift assays can be employed for this purpose.

Pathway Analysis: Investigating the broader impact of these compounds on cellular signaling pathways. This could reveal unexpected mechanisms of action and suggest new therapeutic or agricultural applications. For instance, some chlorophenoxy compounds have been shown to have effects on acetylcholinesterase activity nih.gov.

Repurposing: Screening this compound and its derivatives against a wide range of biological targets and disease models could lead to the discovery of new uses outside of their originally intended applications. The exploration of phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents is an example of such repurposing nih.gov.

Development of Sustainable Synthetic Routes and Green Chemistry Principles

The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is an important consideration for future research. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.comrsc.org

Key areas for improvement include:

Catalytic Amide Bond Formation: Moving away from stoichiometric activating reagents for amide bond formation, which generate significant waste, towards catalytic methods.

Enzymatic Synthesis: Utilizing enzymes, such as lipases, to catalyze the formation of the amide bond under mild and environmentally benign conditions. nih.govbohrium.com This approach can offer high selectivity and reduce the need for protecting groups.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents. chemrxiv.org

Continuous Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer improved safety, efficiency, and scalability compared to traditional batch synthesis.

The following table summarizes key green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Atom Economy | Use of catalytic methods for amide bond formation to minimize waste. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the butanamide portion. |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with water or other green alternatives. chemrxiv.org |

| Design for Energy Efficiency | Development of synthetic routes that can be performed at ambient temperature and pressure. |

Q & A

Q. What are the recommended synthetic routes for 2-(3-chlorophenoxy)butanamide, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves nucleophilic substitution between 3-chlorophenol and a butanamide precursor (e.g., bromobutanamide) under basic conditions (e.g., NaH or K₂CO₃ in DMF) . To optimize purity, chromatographic techniques (e.g., column chromatography with silica gel) or recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are recommended. Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progress monitoring .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and carbonyl group placement . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns . Purity can be quantified using HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. How should researchers design initial toxicity screenings for this compound in biological systems?

- Methodological Answer : Begin with in vitro assays:

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or HepG2) at concentrations ranging from 1 µM to 100 µM .

- Metabolic Stability : Microsomal incubation (e.g., rat liver microsomes) to assess half-life and CYP450 interactions .

Include negative controls (e.g., DMSO vehicle) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize protocols (e.g., uniform cell culture media, consistent compound solubility profiles using DMSO ≤0.1%) .

- Validate findings using orthogonal assays (e.g., fluorescence-based enzymatic assays vs. radiometric methods) .

- Perform meta-analyses of published data to identify confounding variables (e.g., stereochemical purity) .

Q. What strategies are effective for optimizing the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Step Efficiency : Use catalysts like Pd(OAc)₂ for coupling reactions to reduce side products .

- Solvent Selection : Replace DMF with less viscous solvents (e.g., THF) to improve reaction kinetics .

- Process Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituents at the phenoxy group (e.g., fluorine or methyl groups) to assess electronic effects .

- Bioisosteric Replacement : Replace the amide moiety with sulfonamide or urea groups to improve metabolic stability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., tubulin or CTPS1) .

Q. What experimental approaches are recommended to investigate the mechanism of action of this compound in proliferative disease models?

- Methodological Answer :

- Target Identification : Employ pull-down assays with biotinylated probes followed by LC-MS/MS proteomic analysis .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling cascades (e.g., apoptosis or cell cycle arrest) in treated cancer cells .

- In Vivo Validation : Test efficacy in xenograft models (e.g., nude mice with HT-29 tumors) at doses calibrated from in vitro IC₅₀ values .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the metabolic stability of this compound across studies?

- Methodological Answer :

- Standardize Assays : Use identical microsomal preparations (e.g., pooled human liver microsomes) and NADPH regeneration systems .

- Cross-Validate : Compare results with stable isotope-labeled internal standards to normalize variability .

- Report Detailed Conditions : Publish exact incubation times, temperatures, and solvent concentrations to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.